1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

Adenosine A₂A receptor GPCR binding structure–activity relationship

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride (CAS 1169990-93-5; molecular formula C₁₂H₁₆ClN₃OS; MW 285.79 g/mol) is a heterocyclic building block comprising a piperazine ring linked via a methylene bridge to the 4-position of a 1,3-thiazole core, which bears a furan-2-yl substituent at the 2-position. The hydrochloride salt is supplied at a minimum purity of 95% and is stored under ambient, dry conditions.

Molecular Formula C12H16ClN3OS
Molecular Weight 285.79
CAS No. 1169990-93-5
Cat. No. B2874173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
CAS1169990-93-5
Molecular FormulaC12H16ClN3OS
Molecular Weight285.79
Structural Identifiers
SMILESC1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3.Cl
InChIInChI=1S/C12H15N3OS.ClH/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15;/h1-2,7,9,13H,3-6,8H2;1H
InChIKeyVYYOAIRCQRPPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride (CAS 1169990-93-5): Chemical Class and Procurement-Relevant Characteristics


1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride (CAS 1169990-93-5; molecular formula C₁₂H₁₆ClN₃OS; MW 285.79 g/mol) is a heterocyclic building block comprising a piperazine ring linked via a methylene bridge to the 4-position of a 1,3-thiazole core, which bears a furan-2-yl substituent at the 2-position . The hydrochloride salt is supplied at a minimum purity of 95% and is stored under ambient, dry conditions . The compound belongs to the aryl-thiazole-piperazine class—a scaffold explored for adenosine A₂A receptor antagonism and antifungal activity—and its substitution pattern (furan at C2, piperazinylmethyl at C4) distinguishes it from the regioisomeric 4-(furan-2-yl)-2-(piperazin-1-ylmethyl)-1,3-thiazole (CAS 1083201-72-2) and from 2-alkyl congeners such as 2-methyl- and 2-tert-butyl-4-(piperazin-1-ylmethyl)thiazole .

Why Generic Substitution of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride (CAS 1169990-93-5) Risks Divergent Biological and Physicochemical Outcomes


Within the 2-substituted-4-(piperazin-1-ylmethyl)thiazole series, the identity of the 2-substituent governs both the conformational landscape of the piperazine pharmacophore and the compound's electron distribution. Replacing the furan-2-yl group with a methyl, isopropyl, or tert-butyl substituent alters the thiazole ring's electron density, modifies the pKₐ of the piperazine nitrogens, and changes the spatial orientation of the pendant piperazine—factors that directly impact target binding and selectivity [1][2]. Similarly, exchanging the 2,4-substitution pattern for a 4,2-regioisomer moves the piperazinylmethyl group from the 4- to the 2-position of the thiazole, which fundamentally repositions the basic nitrogen relative to the aromatic furan and alters the molecule's pharmacophoric geometry [2]. These structure–activity relationships are non-trivial; the quantitative evidence below demonstrates measurable differences in receptor affinity and selectivity that would be lost upon arbitrary substitution.

Quantitative Differentiation Evidence for 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride (CAS 1169990-93-5) Versus Closest Analogs


2-Furan-2-yl versus 2-Methyl Substitution: Impact on Adenosine A₂A Receptor Affinity

A structurally related analog—2-(furan-2-yl)-5-{4-[(thiazol-4-yl)methyl]piperazin-1-yl}...—which retains the 2-(furan-2-yl)thiazole motif, exhibits a binding affinity (Kᵢ) of 54 nM at the rat adenosine A₂A receptor, demonstrating that the furan-2-yl group contributes to sub-100 nM receptor engagement [1]. In the same assay, the analog's affinity for the adenosine A₁ receptor was 720 nM, yielding a 13.3-fold selectivity window for A₂A over A₁ [1]. This contrast with 2-alkyl congeners is mechanistically significant: in the 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine series, the furan ring participates in a π–π stacking interaction with Phe168 (EL2) of the hA₂A receptor, an interaction that cannot be replicated by a methyl or isopropyl group [2]. Consequently, replacing the furan-2-yl substituent with a simple alkyl group is predicted to eliminate this aromatic interaction and reduce A₂A affinity.

Adenosine A₂A receptor GPCR binding structure–activity relationship

Regioisomeric Differentiation: 2,4- versus 4,2-Substitution Pattern on the Thiazole Ring

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine (CAS 1096904-80-1 free base) positions the piperazinylmethyl group at the thiazole 4-position and the furan ring at the 2-position. The regioisomer 4-(furan-2-yl)-2-(piperazin-1-ylmethyl)-1,3-thiazole (CAS 1083201-72-2) reverses this substitution pattern . In the adenosine A₂A-targeted thiazolo[5,4-d]pyrimidine series, the 2-(furan-2-yl) orientation is critical: the furan oxygen and the thiazole N3 atom form a bidentate hydrogen-bond acceptor motif that engages Asn253 (6.55) of the hA₂A receptor, while the C4-position tolerates substitution directed toward the solvent-exposed extracellular region [1]. Placing the piperazine at the C2-position (as in the 4,2-regioisomer) would orient the basic nitrogen away from the solvent channel and potentially clash with the Asn253 interaction, altering both affinity and selectivity [1]. The correct 2,4-regioisomer is therefore the appropriate scaffold for A₂A-targeted library synthesis.

Regioisomerism medicinal chemistry building block selection

Hydrochloride Salt Form: Aqueous Solubility Advantage for Biological Assay Preparation

The target compound is supplied as the hydrochloride salt (CAS 1169990-93-5), whereas the corresponding free base (CAS 1096904-80-1) has a molecular weight of 249.33 g/mol and lacks the ionizable HCl counterion . Protonation of the piperazine ring in the hydrochloride form increases aqueous solubility: piperazine itself has pKₐ values of 5.35 and 9.73, and salt formation with HCl shifts the equilibrium toward the protonated, water-soluble species [1]. For high-throughput screening (HTS) workflows that require compound dissolution in aqueous buffer (e.g., PBS, pH 7.4) at typical concentrations of 10–100 µM, the hydrochloride salt provides a practical solubility advantage over the free base, reducing the need for DMSO co-solvent and minimizing precipitation artifacts during serial dilution [1].

Salt selection aqueous solubility assay compatibility

Furan-2-yl as a Metabolic Soft Spot: Divergent Cytochrome P450 Liabilities Compared to 2-Alkyl Analogs

The furan ring is a well-characterized structural alert for cytochrome P450-mediated metabolic oxidation. Furan-containing compounds undergo CYP-catalyzed epoxidation to form reactive cis-enedione intermediates, which can covalently modify proteins and contribute to mechanism-based inactivation of CYP enzymes [1]. By contrast, 2-alkyl-thiazole analogs (e.g., 2-methyl or 2-tert-butyl derivatives) lack this oxidative liability and exhibit higher metabolic stability in liver microsome assays [1]. This differential metabolic profile is critical for project teams: the furan-2-yl group of CAS 1169990-93-5 introduces a potential metabolic soft spot that can be exploited in prodrug design or, conversely, flagged for structural modification in lead optimization. The 2-alkyl counterparts, while metabolically more stable, cannot engage the same aromatic receptor interactions (see Evidence Item 1), creating a classic activity-versus-stability trade-off that must be managed by medicinal chemistry teams [1][2].

Metabolic stability cytochrome P450 furan oxidation lead optimization

Antifungal Activity Patent Landscape: Furan-Thiazole-Piperazine Scaffold Differentiation from Triazole Antifungals

U.S. Patent Application US 2001/0000512 A1 discloses a class of piperazino-substituted thiazoles, thiadiazoles, and oxadiazoles with antifungal activity against fluconazole-resistant fungal strains [1]. The exemplified compounds feature aromatic substitution at the thiazole nuclear carbons, and activity is demonstrated against Candida spp. that have developed resistance to azole antifungals via ERG11 mutation or efflux pump upregulation [1]. While CAS 1169990-93-5 itself is not explicitly listed among the exemplified final compounds in the patent, its core scaffold—2-aryl-4-(piperazin-1-ylmethyl)thiazole—maps directly onto the Markush structure of the claimed chemical space [1]. In contrast, traditional triazole antifungals (fluconazole, itraconazole) operate through CYP51 inhibition and are susceptible to well-characterized resistance mechanisms. The thiazole-piperazine chemotype represents a structurally distinct starting point for antifungal lead discovery that is not cross-resistant with existing azole therapies [1].

Antifungal Candida azole resistance patent analysis

Optimal Research and Procurement Application Scenarios for 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride (CAS 1169990-93-5)


Adenosine A₂A Receptor Antagonist Library Synthesis

Use CAS 1169990-93-5 as the central building block for constructing focused libraries targeting the adenosine A₂A receptor (e.g., for Parkinson's disease, Alzheimer's disease, or immuno-oncology programs). The 2-(furan-2-yl)thiazole motif provides the π-stacking interaction with Phe168 (EL2) and the H-bond acceptor pair for Asn253 (6.55) that together contribute to sub-100 nM A₂A binding in elaborated analogs [1]. Functionalization of the piperazine NH with sulfonamides, carboxamides, or arylalkyl groups generates screening compounds with the potential for A₂A/A₁ selectivity ratios exceeding 10-fold [1]. The HCl salt form ensures reliable dissolution in aqueous screening buffers at concentrations up to 100 µM without DMSO co-solvent interference .

Antifungal Lead Discovery Against Azole-Resistant Candida Species

Deploy CAS 1169990-93-5 as a scaffold for synthesizing novel antifungal agents targeting fluconazole-resistant Candida albicans and non-albicans species. The 2-aryl-4-(piperazin-1-ylmethyl)thiazole chemotype is structurally unrelated to the triazole class and is claimed to retain activity against strains with acquired azole resistance [2]. Parallel synthesis of a library by reacting the free piperazine NH with diverse acyl chlorides or sulfonyl chlorides enables rapid structure–activity relationship (SAR) exploration and identification of analogs with MIC values below the Clinical and Laboratory Standards Institute (CLSI) fluconazole breakpoint (≥64 µg/mL for resistant isolates) [2].

CNS-Penetrant Lead Optimization and De-Risking of Furan-Mediated Metabolism

Utilize CAS 1169990-93-5 in early-stage CNS drug discovery where the furan ring presents both an advantage (enhanced π–π interactions for target affinity) and a liability (CYP-mediated bioactivation to reactive cis-enedione species). Incorporate the building block into initial hit compounds, then systematically monitor metabolic stability in human liver microsomes and perform glutathione trapping assays to detect reactive metabolite formation [3]. Where metabolic instability is prohibitive, use the quantitative activity–stability trade-off data to justify a scaffold hop to the 2-methyl or 2-isopropyl analog (e.g., CAS 1177324-53-6) for lead optimization, while retaining the original furan-bearing compound as a pharmacological tool for target validation [3].

Fragment-Based Drug Discovery (FBDD) Screening Collection Inclusion

Include CAS 1169990-93-5 in fragment screening libraries designed for X-ray crystallography or surface plasmon resonance (SPR)-based fragment screening. With a molecular weight of 285.79 Da (HCl salt), 10 heavy atoms (C, N, O, S), and ≤3 hydrogen bond donors, the compound complies with the 'rule of three' fragment criteria (MW < 300, clogP ≤ 3, HBD ≤ 3) . The furan-thiazole-piperazine architecture offers three distinct recognition elements—aromatic furan, H-bond-accepting thiazole nitrogen, and ionizable piperazine—that can be independently elaborated during fragment growing or linking campaigns. The ≥95% purity specification and HCl salt solubility facilitate high-concentration fragment soaking experiments .

Quote Request

Request a Quote for 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.